Aceneuramic acid

Vue d'ensemble

Description

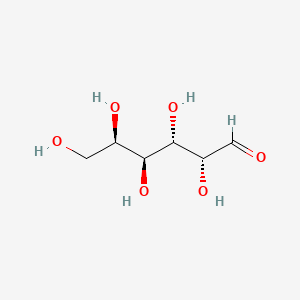

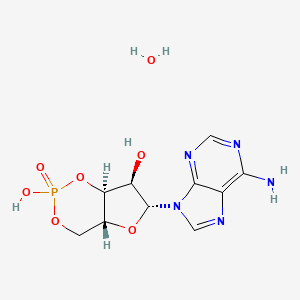

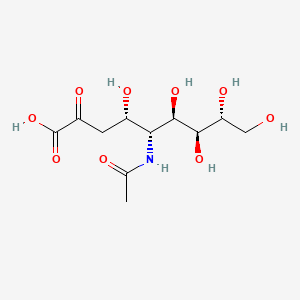

Acide aceneuramique: Acide N-acétylneuraminique ou Neu5Ac ) est un composé à cycle ouvert dérivé de l'acide N-acétylneuraminique . Il joue un rôle crucial dans divers processus biologiques, en particulier en tant que composant de l'acide sialique dans les glycoprotéines et les glycolipides. Les acides sialiques sont abondants dans les cellules humaines et mammifères, contribuant à la reconnaissance cellulaire, à la signalisation et aux réponses immunitaires .

Méthodes De Préparation

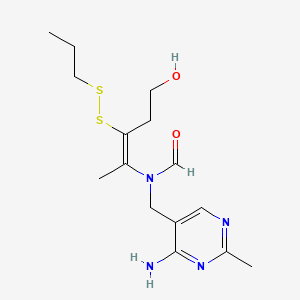

Voies de synthèse: La biosynthèse de l'acide aceneuramique implique le gène GNE , qui code les enzymes UDP-N-acétylglucosamine 2-épimérase et N-acétylmannosamine kinase . Les mutations de ce gène entraînent une déficience de la biosynthèse de l'acide aceneuramique .

Production industrielle: Actuellement, l'acide aceneuramique est étudié comme agent thérapeutique potentiel pour la myopathie GNE , une maladie musculaire rare causée par des mutations du gène GNE. Des essais cliniques ont exploré sa sécurité et sa pharmacocinétique .

Analyse Des Réactions Chimiques

L'acide aceneuramique peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions sont encore à l'étude. Les principaux produits formés à partir de ces réactions restent un domaine de recherche active.

4. Applications de la recherche scientifique

Médecine::Traitement de la myopathie GNE: L'acide aceneuramique est étudié comme thérapie de remplacement du substrat pour les patients adultes atteints de myopathie GNE qui présentent un défaut génétique de la production d'acide sialique.

Amélioration du phénotype: Chez les modèles animaux, l'acide aceneuramique a montré un potentiel prometteur pour améliorer le phénotype de la myopathie GNE.

Reconnaissance cellulaire: Les acides sialiques, y compris l'acide aceneuramique, jouent un rôle essentiel dans la reconnaissance cellulaire et les réponses immunitaires.

Modification des glycoprotéines et des glycolipides: L'acide aceneuramique contribue à la glycosylation des protéines et des lipides.

5. Mécanisme d'action

Le mécanisme exact par lequel l'acide aceneuramique exerce ses effets est encore en cours d'élucidation. Il implique probablement des interactions avec les récepteurs de surface cellulaire, les glycoprotéines et les glycolipides. Des recherches supplémentaires sont nécessaires pour comprendre ses cibles moléculaires et ses voies.

Applications De Recherche Scientifique

Medicine::

GNE Myopathy Treatment: Aceneuramic acid is being studied as a substrate replacement therapy for adult patients with GNE myopathy who have a genetic defect in sialic acid production.

Phenotype Improvement: In animal models, this compound has shown promise in improving the phenotype of GNE myopathy.

Cell Recognition: Sialic acids, including this compound, play a critical role in cell recognition and immune responses.

Glycoprotein and Glycolipid Modification: this compound contributes to the glycosylation of proteins and lipids.

Mécanisme D'action

The exact mechanism by which aceneuramic acid exerts its effects is still being elucidated. It likely involves interactions with cell surface receptors, glycoproteins, and glycolipids. Further research is needed to understand its molecular targets and pathways.

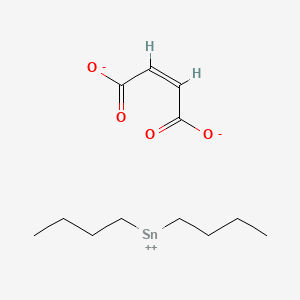

Comparaison Avec Des Composés Similaires

Bien que l'acide aceneuramique soit unique en raison de son rôle dans le traitement de la myopathie GNE, d'autres acides sialiques (tels que l'acide N-glycolylneuraminique) existent également. Les propriétés spécifiques de l'acide aceneuramique le distinguent de ces composés apparentés.

Propriétés

IUPAC Name |

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGAYAKRZNYFFG-BOHATCBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83248-83-3 | |

| Details | Compound: Neuraminic acid, N-acetyl-, homopolymer | |

| Record name | Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83248-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0050425 | |

| Record name | Aceneuramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-48-6 | |

| Record name | Acetylneuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceneuramic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceneuramic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aceneuramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENEURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP2782OP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

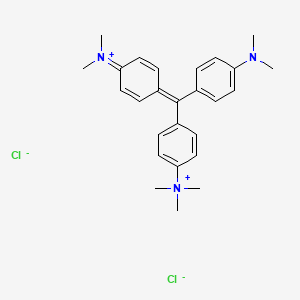

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.